Cas no 912350-00-6 (Potassium 4-iodophenyltrifluoroborate)

Potassium 4-iodophenyltrifluoroborate structure
912350-00-6 structure
Produktname:Potassium 4-iodophenyltrifluoroborate
CAS-Nr.:912350-00-6
MF:C6H4BF3I
MW:270.806644439697
MDL:MFCD09800738
CID:93204
PubChem ID:23688160

Potassium 4-iodophenyltrifluoroborate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Potassium 4-iodophenyltrifluoroborate
    • potassium,trifluoro-(4-iodophenyl)boranuide
    • Borate(1-), trifluoro(4-iodophenyl)-, potassium, (T-4)- (9CI)
    • potassium trifluoro(4-iodophenyl)boranuide
    • CS-0189289
    • Potassium 4-iodophenyltrifluoroborate, >=96%
    • Potassium 4-iodophenyl trifluoroborate
    • AS-2315
    • Potassium trifluoro(4-iodophenyl)borate(1-)
    • Potassium4-iodophenyltrifluoroborate
    • 912350-00-6
    • potassium;trifluoro-(4-iodophenyl)boranuide
    • MFCD09800738
    • E85477
    • AKOS016339814
    • DB-231690
    • DTXSID30635627
    • MDL: MFCD09800738
    • Inchi: 1S/C6H4BF3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H/q-1
    • InChI-Schlüssel: IQLRWNHKSKNCBF-UHFFFAOYSA-N
    • Lächelt: F[B-](C1C=CC(I)=CC=1)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 309.90400
  • Monoisotopenmasse: 309.90399g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 133
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 0Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: 297-299°C
  • PSA: 0.00000
  • LogP: 2.34560
  • Sensibilität: Light Sensitive

Potassium 4-iodophenyltrifluoroborate Sicherheitsinformationen

Potassium 4-iodophenyltrifluoroborate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHENG KE LU SI SHENG WU JI SHU
sc-280008-1g
Potassium 4-iodophenyltrifluoroborate,
912350-00-6
1g
¥1158.00 2023-09-05
Key Organics Ltd
AS-2315-0.5G
Potassium 4-iodophenyltrifluoroborate
912350-00-6 >95%
0.5g
£37.00 2025-02-08
eNovation Chemicals LLC
D769603-5g
Potassium4-iodophenyltrifluoroborate
912350-00-6 96%
5g
$245 2023-05-17
TRC
P698773-100mg
Potassium 4-Iodophenyltrifluoroborate
912350-00-6
100mg
$ 65.00 2022-06-02
TRC
P698773-500mg
Potassium 4-Iodophenyltrifluoroborate
912350-00-6
500mg
$ 80.00 2022-06-02
Chemenu
CM218649-25g
Potassium trifluoro(4-iodophenyl)borate
912350-00-6 95%
25g
$475 2021-06-16
Ambeed
A177439-250mg
Potassium 4-iodophenyltrifluoroborate
912350-00-6 98%
250mg
$24.0 2025-03-16
Apollo Scientific
PC200131-5g
Potassium 4-iodophenyltrifluoroborate
912350-00-6 99%
5g
£107.00 2025-02-21
Key Organics Ltd
AS-2315-5MG
Potassium 4-iodophenyltrifluoroborate
912350-00-6 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
AS-2315-1G
Potassium 4-iodophenyltrifluoroborate
912350-00-6 >95%
1g
£50.00 2025-02-08

Potassium 4-iodophenyltrifluoroborate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol ,  Water ;  30 min, 0 °C; overnight, rt
Referenz
Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates
Music, Arif ; et al, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Iodine ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 Reagents: Potassium bifluoride Solvents: Water ;  10 min, rt
Referenz
Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety
Molander, Gary A.; et al, Journal of Organic Chemistry, 2006, 71(19), 7491-7493

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  rt → 0 °C; overnight, rt
Referenz
Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation
Music, Arif ; et al, Organic Letters, 2021, 23(11), 4179-4184

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  15 min, rt
Referenz
Denitrogenative Pd/Cu-catalyzed Suzuki-type Cross-coupling of Aryltrifluoroborates with Arylhydrazine Hydrochlorides in Water under Room Temperature
Wang, Guofang; et al, Applied Organometallic Chemistry, 2018, 32(3),

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 1 h, -78 °C; 40 min, -78 °C → rt
1.2 Reagents: Potassium bifluoride Solvents: Water ;  30 min, rt
Referenz
Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides
Cho, Young Ae; et al, Organic Letters, 2009, 11(19), 4330-4333

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  1 h, 70 °C
Referenz
A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates
Churches, Quentin I.; et al, Journal of Organic Chemistry, 2015, 80(11), 5428-5435

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  rt → 0 °C; overnight, rt
Referenz
Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation
Music, Arif ; et al, Organic Letters, 2021, 23(11), 4179-4184

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Potassium bifluoride Solvents: Methanol ,  Water ;  30 min, 0 °C; overnight, rt
Referenz
Photocatalyzed transition-metal-free oxidative cross-coupling reactions of tetraorganoborates
Music, Arif; et al, ChemRxiv, 2020, 1, 1-6

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol ,  Water ;  30 min, 0 °C; overnight, rt
Referenz
Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates
Music, Arif ; et al, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Potassium 4-iodophenyltrifluoroborate Raw materials

Potassium 4-iodophenyltrifluoroborate Preparation Products

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